1H-Pyrrole-2-carboxaldehyde, 5-(2-chlorophenyl)-1-methyl-
CAS No.: 912763-43-0
Cat. No.: VC16273012
Molecular Formula: C12H10ClNO
Molecular Weight: 219.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 912763-43-0 |
|---|---|
| Molecular Formula | C12H10ClNO |
| Molecular Weight | 219.66 g/mol |
| IUPAC Name | 5-(2-chlorophenyl)-1-methylpyrrole-2-carbaldehyde |
| Standard InChI | InChI=1S/C12H10ClNO/c1-14-9(8-15)6-7-12(14)10-4-2-3-5-11(10)13/h2-8H,1H3 |
| Standard InChI Key | JJPPAWBSRCSOPO-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(=CC=C1C2=CC=CC=C2Cl)C=O |
Introduction
Structural and Electronic Properties
Molecular Architecture
The compound’s molecular formula is , with a molecular weight of 219.67 g/mol. Its structure consists of a pyrrole ring (a five-membered aromatic heterocycle with one nitrogen atom) substituted at three positions:
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1-Position: A methyl group () that enhances steric stability and modulates electron density.
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2-Position: An aldehyde group () that introduces reactivity for further functionalization.
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5-Position: A 2-chlorophenyl group () that confers electron-withdrawing effects and influences intermolecular interactions .
The ortho-chlorine substituent on the phenyl ring distinguishes this compound from its para-substituted analogs (e.g., 5-(4-chlorophenyl) derivatives), altering its electronic and steric profile .
Electronic Effects
The 2-chlorophenyl group exerts a stronger electron-withdrawing inductive effect compared to para-substituted analogs due to proximity to the pyrrole ring. This effect:
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Reduces electron density on the pyrrole ring, increasing susceptibility to electrophilic attack.
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Stabilizes intermediates in reactions involving the aldehyde group (e.g., condensations) .
Synthesis and Optimization
Primary Synthetic Routes
Two principal methods are employed for synthesizing this compound:
Vilsmeier–Haack Formylation
This method involves formylation of a pre-synthesized 1-methyl-5-(2-chlorophenyl)-1H-pyrrole intermediate:
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Intermediate Synthesis:
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Formylation:
Stetter Reaction
An alternative route employs the Stetter reaction, which couples α,β-unsaturated ketones with aldehydes in the presence of a thiazolium catalyst:
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Substrates: 2-Chlorobenzaldehyde and a pyrrole-derived enone.
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Conditions: Catalytic cyanide or triazolium salts in polar aprotic solvents (e.g., DMF).
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Yield: 50–65%, with regioselectivity challenges requiring careful optimization .
Physicochemical Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃):
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¹³C NMR (100 MHz, CDCl₃):
Infrared (IR) Spectroscopy
High-Resolution Mass Spectrometry (HRMS)
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Observed: 219.0423 ([M+H]⁺).
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Calculated: : 219.0421.
Comparative Analysis with Structural Analogs
Impact of Substituent Position
Comparative data for pyrrole-2-carbaldehyde derivatives highlights the influence of substituent position on properties:
| Compound | Yield (%) | Molecular Weight | Melting Point (°C) |
|---|---|---|---|
| 5-(2-Chlorophenyl) derivative | 65 | 219.67 | 85–87 |
| 5-(4-Chlorophenyl) derivative | 68 | 219.67 | 92–94 |
| 5-(4-Fluorophenyl) derivative | 64 | 204.08 | 78–80 |
Key observations:
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